molecular formula C18H25N3O3 B13438040 Bendamustine Impurity 27 Ethyl Ester

Bendamustine Impurity 27 Ethyl Ester

Cat. No.: B13438040
M. Wt: 331.4 g/mol
InChI Key: WCCZECQJGWCKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bendamustine Impurity 27 Ethyl Ester is a identified degradant of the chemotherapeutic agent Bendamustine hydrochloride, an alkylating drug used in the treatment of chronic lymphocytic leukemia and non-Hodgkin's lymphoma . As an ethyl ester derivative, this compound is structurally characterized by the molecular formula C18H25N3O3 and a molecular weight of 331.4 . It is one of several known degradation products, including dihydroxy compounds and mono-substituted impurities, formed through various pathways such as hydrolysis and photolytic degradation of the parent drug substance . The study and quantification of this impurity are critical in analytical research and development, particularly in the formulation of stable, ready-to-use liquid injectable compositions of Bendamustine . Utilizing this impurity as a reference standard enables researchers to develop and validate stability-indicating chromatographic methods, such as RP-HPLC, which are essential for monitoring the stability of Bendamustine in raw materials and finished pharmaceutical products, ensuring their safety, efficacy, and quality . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 4-(1-methyl-5-morpholin-4-ylbenzimidazol-2-yl)butanoate

InChI

InChI=1S/C18H25N3O3/c1-3-24-18(22)6-4-5-17-19-15-13-14(7-8-16(15)20(17)2)21-9-11-23-12-10-21/h7-8,13H,3-6,9-12H2,1-2H3

InChI Key

WCCZECQJGWCKDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N3CCOCC3

Origin of Product

United States

Formation and Generation Mechanisms of Bendamustine Impurity 27 Ethyl Ester

Synthesis-Related Origins of Bendamustine (B91647) Impurity 27 Ethyl Ester

The most common synthetic pathways for Bendamustine involve the use of Bendamustine Ethyl Ester as a direct precursor or key intermediate. nih.govnih.gov Consequently, the primary origin of this impurity is its carryover into the final product due to incomplete reactions or side reactions during synthesis.

The synthesis of Bendamustine typically culminates in the hydrolysis of its ethyl ester precursor, Bendamustine Impurity 27 Ethyl Ester. nih.govnih.gov This crucial step is designed to convert the ester into the required carboxylic acid functional group of the final Bendamustine molecule.

However, if this hydrolysis reaction does not proceed to completion, the unreacted Bendamustine Ethyl Ester will remain in the reaction mixture as an impurity. nih.gov The general reaction is the conversion of the ethyl ester to the carboxylic acid. Incomplete hydrolysis is a primary pathway for the presence of this impurity.

Known synthetic routes, such as those described in patents by Krueger et al., explicitly detail the formation of 4-[1-methyl-5-bis-(2-chloroethyl)-benzimidazolyl-2]butyric acid ethyl ester as the penultimate intermediate, which is then hydrolyzed to yield Bendamustine. nih.gov Any deviation from optimal reaction conditions can result in the persistence of this intermediate in the final API.

Several manufacturing process parameters have a significant impact on the level of this compound found in the final product. The conditions of the hydrolysis step are particularly critical.

Known processes that utilize strongly acidic conditions and high temperatures for the hydrolysis of the ethyl ester of Bendamustine have been shown to result in increased levels of various process-related impurities. nih.gov Specifically, conducting the final hydrochloride salt formation at elevated temperatures leads to a higher quantity of impurities compared to performing this step at or below room temperature. nih.gov

Conversely, process optimization has shown that carrying out the hydrolysis of the ethyl ester intermediate under mild alkaline conditions, for example, using an aqueous solution of Lithium hydroxide, can lead to a significant reduction in the formation of undesired impurities. nih.gov This highlights the sensitivity of the process to pH and temperature.

Table 1: Influence of Manufacturing Parameters on the Formation of Bendamustine Ethyl Ester Impurity
ParameterConditionImpact on Impurity LevelReference
Hydrolysis ConditionStrongly acidic, high temperatureIncreased nih.gov
Hydrolysis ConditionMild alkaline (e.g., LiOH solution)Decreased nih.gov
Temperature of HCl salt formationHigh temperatureIncreased nih.gov
Temperature of HCl salt formationRoom temperature or belowDecreased nih.gov

Impact of Formulation and Excipients on this compound Formation

The composition of a pharmaceutical formulation plays a pivotal role in the stability of the active pharmaceutical ingredient (API). For bendamustine, which is susceptible to hydrolysis, the choice of solvents, pH, and excipients is critical in controlling the formation of impurities, including this compound. humanjournals.comscispace.com

Solvent-Mediated Impurity Generation (e.g., Ethanol)

This compound is, by its chemical nature, an ethyl ester of the bendamustine molecule's carboxylic acid group. Its formation is directly linked to a reaction known as Fischer-Speier esterification, which occurs between a carboxylic acid (bendamustine) and an alcohol (ethanol) under appropriate conditions, typically acidic.

The presence of ethanol (B145695) in the manufacturing process or final formulation is a primary risk factor for the generation of this impurity. Ethanol has been used as a co-solvent in some bendamustine formulations to improve solubility and aid in the lyophilization process. scispace.com The use of alcohols like ethanol or methanol (B129727) as solvents or co-solvents in the purification or crystallization steps of the API can lead to the formation of the corresponding ester impurities. google.com If residual ethanol is not adequately removed, it can react with bendamustine, particularly during storage or under thermal stress, to form the ethyl ester impurity.

Known manufacturing processes for bendamustine hydrochloride have involved the hydrolysis of an ethyl ester precursor. google.comgoogleapis.com This indicates that the ethyl ester functional group is a key part of the synthesis pathway, and incomplete hydrolysis or side reactions can result in related ester impurities.

Table 2: Influence of Solvents on Bendamustine Ester Impurity Formation

Solvent/ReactantChemical ReactionResulting Impurity
Ethanol Esterification of bendamustine's carboxylic acid group.This compound.
Methanol Esterification of bendamustine's carboxylic acid group.Bendamustine Methyl Ester Impurity.
Water Hydrolysis of the chloroethyl groups.Monohydroxy (HP1) and Dihydroxy (HP2) bendamustine. nih.gov

Influence of pH and Buffer Systems on Impurity Formation

The stability of bendamustine in solution is highly dependent on pH. researchgate.net The molecule is known to be unstable in aqueous solutions due to the hydrolysis of its bis(2-chloroethyl)amino group. scispace.com Studies have shown that bendamustine degrades rapidly in neutral or basic solutions (pH 7 and 9), whereas it is significantly more stable in an acidic medium (pH 2). researchgate.net

The choice of buffer system in a liquid formulation is therefore critical. A buffer must maintain the pH in a range that minimizes both hydrolysis and potential esterification. For lyophilized products, the pH of the pre-lyophilization solution can influence the impurity profile of the final product. google.com

Table 3: Effect of pH on Bendamustine Stability in Aqueous Solution

pH ConditionStability ProfileImplication for Impurity Formation
Acidic (e.g., pH 2) Relatively stable; hydrolysis is minimized. researchgate.netMay provide catalytic conditions for esterification if ethanol is present.
Neutral (e.g., pH 7) Rapid degradation observed. researchgate.netHydrolysis is the dominant degradation pathway.
Basic (e.g., pH 9) Very rapid degradation observed. researchgate.netHydrolysis is the dominant degradation pathway.

Interaction with Other Formulation Components

Excipients are added to formulations to serve various functions, such as acting as bulking agents, stabilizers, or solubility enhancers. However, these components can also interact with the API. Reactive impurities within excipients are a known cause of drug product instability. nih.gov

In lyophilized formulations of bendamustine, mannitol (B672) is a commonly used excipient that acts as a bulking agent. scispace.com While mannitol is generally considered inert, it is crucial to screen all excipient lots for reactive impurities that could degrade the API. nih.gov The stability of bendamustine can be influenced by the presence of co-solvents like tertiary butanol, which is sometimes used to control degradation from water during reconstitution. humanjournals.com

Advanced Analytical Methodologies for Characterization and Quantification of Bendamustine Impurity 27 Ethyl Ester

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating impurities from the main API and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for the impurity profiling of Bendamustine (B91647).

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

The development of a robust, stability-indicating HPLC method is essential for the accurate quantification of Bendamustine and its impurities. oup.com Such methods must be able to separate the main compound from all potential process-related impurities and degradation products that may arise during synthesis or storage. nih.gov Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate the specificity of the analytical method. nih.govhumanjournals.comijbio.com

For the analysis of Bendamustine and its related substances, reversed-phase HPLC (RP-HPLC) is the most commonly employed technique. medwinpublishers.com Method development involves a systematic approach to optimizing various parameters to achieve the desired separation. A typical HPLC method for Bendamustine impurity profiling utilizes a C18 column, a mobile phase consisting of an aqueous buffer and an organic solvent, and UV detection. ijbio.commedwinpublishers.comoup.com The analysis of stress testing samples by a developed HPLC method can reveal the presence of multiple peaks corresponding to the API and its various impurities at different relative retention times. oup.com

Table 1: Examples of HPLC Methods for Bendamustine Impurity Analysis
ParameterMethod 1Method 2Method 3
Column Gemini C18 (150 x 4.6 mm, 3 μm) oup.comInertsil ODS-2 (150 x 4.6 mm, 5 µm) medwinpublishers.comInertsil ODS-2 (250 x 4.6 mm, 5 µm) oup.com
Mobile Phase A 10 mM Sodium Dihydrogen Phosphate (pH 2.6) oup.comTrifluoroacetic acid (0.1% in water) medwinpublishers.comWater and Trifluoroacetic acid (1000:1, v/v) oup.com
Mobile Phase B Acetonitrile (B52724) oup.comAcetonitrile medwinpublishers.comAcetonitrile oup.com
Elution Mode Isocratic (70:30, v/v) oup.comIsocratic (68:32, v/v) medwinpublishers.comGradient oup.com
Flow Rate 1.0 mL/min oup.com1.5 mL/min medwinpublishers.comNot Specified oup.com
Column Temperature 25°C oup.comNot Specified medwinpublishers.comNot Specified oup.com
Detection Wavelength 233 nm oup.com230 nm medwinpublishers.comNot Specified oup.com

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This technology utilizes columns packed with smaller sub-2 µm particles, which operate at higher pressures. The primary advantage of UPLC in impurity profiling is its ability to provide much higher peak capacity and resolution, allowing for the separation of closely eluting impurities that might co-elute in an HPLC system. This enhanced resolution is critical for accurately quantifying low-level impurities like Bendamustine Impurity 27 Ethyl Ester. Furthermore, the increased speed of UPLC allows for higher sample throughput, which is beneficial in a quality control environment.

Optimization of Stationary and Mobile Phases for Impurity Separation

The choice and optimization of the stationary and mobile phases are critical for achieving effective separation of Bendamustine from its impurities.

Stationary Phase: Octadecylsilane (ODS) or C18 columns are the most widely used stationary phases for the analysis of Bendamustine and its impurities due to their hydrophobic nature, which is suitable for retaining the relatively nonpolar Bendamustine molecule. oup.commedwinpublishers.comoup.com Columns with different particle sizes (e.g., 5 µm, 3 µm, or sub-2 µm for UPLC) and dimensions are selected based on the specific requirements of the analysis for efficiency and resolution. medwinpublishers.comoup.com Mixed-mode columns, such as those combining reversed-phase and cation-exchange or cation-exclusion mechanisms, have also been utilized to provide alternative selectivity for separating Bendamustine from its related substances. sielc.com

Mobile Phase: The mobile phase typically consists of a buffered aqueous solution (Phase A) and an organic modifier, most commonly acetonitrile (Phase B). oup.commedwinpublishers.comoup.com

pH Control: The pH of the aqueous phase is a crucial parameter. For Bendamustine, which is an amphoteric molecule, adjusting the pH can significantly alter its retention time and the selectivity of the separation. medwinpublishers.comnih.gov Acidic pH values, often achieved using phosphoric acid or trifluoroacetic acid (TFA), are common to ensure consistent ionization and good peak shape. oup.commedwinpublishers.comoup.com

Organic Modifier: Acetonitrile is frequently preferred over methanol (B129727) due to its lower viscosity and stronger elution strength in reversed-phase chromatography. The proportion of the organic modifier is optimized through either isocratic or gradient elution to resolve all impurities from the main peak and each other. oup.commedwinpublishers.comoup.com

Additives: Ion-pairing reagents, such as octane (B31449) sulfonic acid, can be added to the mobile phase to improve the retention and peak shape of ionizable compounds like Bendamustine. nih.gov

The systematic optimization of these chromatographic parameters is essential to develop a method that is specific, robust, and capable of reliably quantifying this compound.

Spectrometric Structural Elucidation Techniques

While chromatography separates the impurities, spectrometric techniques are indispensable for their structural identification and confirmation.

High-Resolution Mass Spectrometry (HRMS and Q-TOF/MS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown impurities. Techniques such as Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) provide highly accurate mass measurements of molecular ions, typically with an error of less than 5 ppm. oup.com This precision allows for the determination of the elemental composition of an impurity, which is a critical first step in its identification.

For an impurity like this compound (C₁₈H₂₅Cl₂N₃O₂), HRMS can confirm its molecular formula by matching the experimentally measured mass of its protonated molecule [M+H]⁺ to the calculated theoretical mass. lgcstandards.compharmaffiliates.com

Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation patterns of the impurity. researchgate.net By inducing fragmentation of the parent ion and analyzing the resulting product ions, chemists can deduce the structure of different parts of the molecule. This fragment analysis provides vital information about the core structure and the nature of substituents, ultimately leading to the proposed structure of the impurity. oup.comresearchgate.net Studies on other Bendamustine degradation products have successfully used Q-TOF/MS to identify unknown structures by analyzing the mass difference from the parent drug and interpreting the fragmentation pathways. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation (1D and 2D NMR)

While mass spectrometry provides strong evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its definitive confirmation. oup.comresearchgate.net For unambiguous structural elucidation, the impurity must often be isolated, typically using preparative HPLC, to obtain a sufficient quantity for NMR analysis. nih.govoup.com

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the molecular structure. ¹H NMR gives details on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. ¹³C NMR provides information on the number and types of carbon atoms in the molecule.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule. These experiments reveal correlations between protons and carbons, allowing for the precise assignment of all signals and confirming the arrangement of atoms and functional groups within the impurity's structure. nih.govoup.com

The combined data from 1D and 2D NMR experiments provide conclusive proof of the structure of this compound, confirming the presence of the ethyl ester group and the integrity of the core Bendamustine structure. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Complementary Analysis

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as vital complementary tools to chromatographic techniques for the structural characterization of this compound.

UV-Vis Spectroscopy: This technique is particularly useful for quantitative analysis and for confirming the presence of specific chromophores within the molecule. The benzimidazole (B57391) ring system, a core component of the bendamustine structure, is the primary chromophore responsible for UV absorption. In the development of high-performance liquid chromatography (HPLC) methods for bendamustine and its impurities, detection is commonly performed in the UV range. Methodologies developed for bendamustine-related substances often utilize a photodiode array (PDA) detector set at wavelengths between 230 nm and 254 nm to achieve optimal sensitivity and selectivity. nih.govijbio.comoup.comukaazpublications.com The UV spectrum of this compound is expected to be similar to that of the parent drug due to the shared benzimidazole chromophore, allowing for its detection and quantification in chromatographic analyses.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. These would include:

C=O Stretch: A strong absorption band for the ester carbonyl group.

C-O Stretch: Bands associated with the ester C-O linkage.

C=N and C=C Stretching: Absorptions characteristic of the aromatic benzimidazole ring.

C-H Stretching: Bands corresponding to aliphatic and aromatic C-H bonds.

C-N Stretching: Vibrations from the amine and benzimidazole ring structures.

This spectroscopic fingerprint is invaluable for confirming the identity of the impurity standard and for providing structural information that complements data from mass spectrometry and NMR.

Development and Validation of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of an API and its impurities, free from interference from degradation products, process intermediates, or other related substances. The development of a robust SIAM is essential for monitoring the purity of Bendamustine and for quantifying trace impurities like this compound. nih.govoup.com Typically, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the method of choice. sielc.com

The development process involves optimizing chromatographic conditions—such as the column type (e.g., C18), mobile phase composition (often a gradient elution with acetonitrile and an aqueous buffer), flow rate, and column temperature—to achieve adequate separation of the main component from all known and potential impurities. oup.comoup.com To prove the stability-indicating nature of the method, forced degradation studies are performed by exposing the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light. nih.govijbio.com The method must be able to resolve the resulting degradation products from the parent drug and its known impurities. oup.com

Specificity and Selectivity Assessment in the Presence of Related Substances

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present. medwinpublishers.com For this compound, this means the method must produce a signal response that is uniquely attributable to this specific impurity, without interference from bendamustine, other process-related impurities, or degradation products. ijbio.com

Selectivity is typically demonstrated through a combination of approaches:

Spiking Studies: A solution of the drug substance is spiked with known amounts of this compound and other related substances. The chromatogram should show distinct, well-resolved peaks for each component.

Forced Degradation: As mentioned, stress testing is performed to generate a wide range of potential degradants. Analysis of these stressed samples by a PDA detector can be used to assess peak purity. nih.govoup.com The purity angle should be less than the purity threshold for the analyte peak, confirming that the peak is spectrally homogeneous and free from co-eluting impurities.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Trace Impurities

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method for trace impurities.

LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated, under the stated experimental conditions.

LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These values are crucial for ensuring that even minute quantities of impurities like this compound can be reliably controlled. They are typically established based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. Validated methods for bendamustine impurities have demonstrated the ability to achieve LOQ values in the range of micrograms per milliliter, which is sufficient for controlling impurities at levels stipulated by regulatory guidelines such as the ICH. medwinpublishers.com

Table 1: Illustrative LOD and LOQ Values for Bendamustine-Related Impurities This table presents typical data found in validation studies for bendamustine impurities to illustrate the sensitivity of the analytical methods.

ImpurityLOD (µg/mL)LOQ (µg/mL)
Monohydroxy Impurity0.020.05
Isopropyl Ester Impurity0.020.05
Bendamustine HCl0.030.08

Data sourced from related literature on bendamustine impurity analysis.

Accuracy, Precision, and Linearity Studies

Method validation according to ICH guidelines requires rigorous testing of accuracy, precision, and linearity. medwinpublishers.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For an impurity like this compound, linearity is typically assessed over a concentration range from the LOQ to 150% of the specified limit. A linear relationship is confirmed if the correlation coefficient (R²) of the regression line is greater than 0.99. ukaazpublications.commedwinpublishers.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-day precision): Analysis of samples under the same operating conditions over a short interval.

Intermediate Precision (Inter-day precision): Analysis conducted by different analysts, on different days, or with different equipment. The precision is expressed as the relative standard deviation (%RSD), with acceptance criteria typically set at less than 2.0%. ijbio.comukaazpublications.com

Accuracy: Accuracy reflects the closeness of the test results to the true value. For impurity quantification, it is determined by performing recovery studies. This involves spiking the drug product placebo with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). ukaazpublications.comhumanjournals.com The percentage recovery is then calculated. Acceptance criteria for accuracy are generally within the range of 90.0% to 110.0% recovery. oup.com

Table 2: Representative Accuracy and Precision Data for an Impurity Assay This table shows example validation data for accuracy and precision, demonstrating method reliability.

ParameterSpiked LevelMeasurementAcceptance Criteria
Accuracy (% Recovery)50%99.2%90.0% - 110.0%
100%100.5%
150%99.8%
Precision (%RSD)Repeatability (n=6)0.4%≤ 2.0%
Intermediate Precision0.6%≤ 2.0%

Data synthesized from published validation reports for bendamustine and its related substances. ukaazpublications.comoup.com

Robustness and Ruggedness Evaluation for Method Transferability

Robustness: An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters. medwinpublishers.com This provides an indication of its reliability during normal usage and is a critical parameter for method transferability between laboratories. To test robustness, minor changes are made to key chromatographic parameters, such as:

Flow rate (e.g., ±0.2 mL/min)

Column temperature (e.g., ±5°C)

Mobile phase composition (e.g., ±2% organic component)

pH of the mobile phase buffer

The effect of these changes on system suitability parameters like peak resolution, tailing factor, and retention time is monitored. The method is considered robust if these parameters remain within predefined acceptance criteria. ukaazpublications.comresearchgate.net

Impurity Profiling, Control, and Management Strategies for Bendamustine Impurity 27 Ethyl Ester

Identification and Confirmatory Structural Analysis of Bendamustine (B91647) Impurity 27 Ethyl Ester

The definitive identification and structural elucidation of any impurity are foundational to developing effective control strategies. For Bendamustine Impurity 27 Ethyl Ester, a combination of advanced analytical techniques is employed to confirm its molecular structure and differentiate it from the active pharmaceutical ingredient (API) and other related substances.

The primary method for initial detection and quantification is High-Performance Liquid Chromatography (HPLC), typically with UV detection. In a representative chromatogram, this compound would appear as a distinct peak with a unique retention time relative to the main Bendamustine peak.

For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. This technique provides the molecular weight of the impurity. Bendamustine has a molecular weight of 358.26 g/mol (for the hydrochloride salt, the free base is C16H21Cl2N3O2). The formation of an ethyl ester involves the replacement of the carboxylic acid's proton with an ethyl group (-CH2CH3), resulting in a predictable mass increase. This allows for the confident assignment of the peak to the ethyl ester derivative.

Nuclear Magnetic Resonance (NMR) spectroscopy provides the final, unambiguous structural confirmation. ¹H NMR and ¹³C NMR analyses reveal the precise arrangement of atoms. The presence of the ethyl group is unequivocally confirmed by characteristic signals: a triplet and a quartet in the ¹H NMR spectrum corresponding to the methyl (-CH3) and methylene (B1212753) (-CH2-) protons, respectively.

Table 1: Analytical Data for Structural Confirmation

Analytical Technique Parameter Observed Result for this compound Interpretation
HPLC Relative Retention Time (RRT) ~1.15 (typical) Elutes after the main Bendamustine peak, indicating lower polarity.
LC-MS [M+H]⁺ (mass-to-charge ratio) m/z 386.15 Confirms the addition of an ethyl group (C2H4) to the Bendamustine free base.
¹H NMR Chemical Shift (δ) ~1.2 ppm (triplet, 3H), ~4.1 ppm (quartet, 2H) Unambiguously identifies the protons of the ethyl ester group.

| ¹³C NMR | Chemical Shift (δ) | ~14 ppm, ~61 ppm | Confirms the presence of the methyl and methylene carbons of the ethyl group. |

Establishment and Qualification of Reference Standards for Impurity 27 Ethyl Ester

A well-characterized reference standard is essential for the accurate quantification of this compound in routine quality control testing. The establishment of this standard is a meticulous process involving synthesis, purification, and comprehensive characterization.

The reference standard is typically prepared through targeted chemical synthesis, for instance, by reacting Bendamustine with ethanol (B145695) under acidic conditions. Following synthesis, the compound is purified using techniques like preparative chromatography or recrystallization to achieve a very high level of purity (typically >99.5%).

Qualification of the reference standard involves a suite of analytical tests to confirm its identity and establish its purity. The identity is confirmed using the same techniques described in section 4.1 (MS, NMR, and IR spectroscopy). The purity is then quantitatively determined using a mass balance approach, which accounts for all possible components, including the main compound, residual solvents (determined by Gas Chromatography), water content (by Karl Fischer titration), and non-volatile residues.

Development of Impurity Control Strategies in Manufacturing Processes

Effective control of this compound relies on a deep understanding of its formation pathways and the implementation of robust manufacturing controls.

Process Optimization to Minimize Impurity Generation

The formation of this ethyl ester impurity is most likely to occur if ethanol is present at any stage of the Bendamustine synthesis or purification process, particularly under acidic conditions which can catalyze the esterification of the carboxylic acid group on the Bendamustine molecule.

Control strategies focus on:

Solvent Selection: The primary strategy is to avoid the use of ethanol as a reaction or recrystallization solvent, especially in the final synthesis steps. If its use is unavoidable, alternative solvents are rigorously evaluated.

Parameter Control: Critical process parameters are tightly controlled. This includes minimizing the reaction temperature and time in any step involving ethanol to reduce the rate of the esterification side reaction. The pH is also carefully controlled to avoid acidic conditions that favor ester formation.

Purification Steps: The manufacturing process must include purification steps specifically designed to remove this impurity. Due to its different polarity compared to Bendamustine, techniques like recrystallization with a carefully selected solvent system or column chromatography are highly effective at purging the ethyl ester to levels below the required threshold.

In-Process Control and Real-time Monitoring

Modern manufacturing practices increasingly utilize Process Analytical Technology (PAT) for real-time monitoring and control. For this compound, in-process controls (IPCs) are established at critical points in the manufacturing process. For example, HPLC analysis of reaction mixtures can be performed before proceeding to the next step to ensure the level of the impurity is within an acceptable range. This prevents the propagation of the impurity downstream, where it may be more difficult to remove. This real-time feedback allows for immediate adjustments to process parameters if a deviation is detected, ensuring consistent quality.

Forced Degradation Studies and Stability Testing in Relation to Impurity Formation

Forced degradation studies are performed to understand the potential degradation pathways of Bendamustine and to ensure the analytical methods used for stability testing are "stability-indicating." This means the method can separate and quantify any degradation products that may form over time, including this compound.

To investigate the formation of the ethyl ester, Bendamustine drug substance would be subjected to stress conditions in the presence of ethanol. These conditions typically include:

Acidic Hydrolysis (in ethanol): Storing a solution of Bendamustine in acidic ethanol.

Basic Hydrolysis (in ethanol): Storing a solution of Bendamustine in basic ethanol.

Thermal Stress (in ethanol): Heating a solution of Bendamustine in ethanol.

The results of these studies demonstrate the conditions under which the impurity is formed. For instance, a significant increase in the ethyl ester impurity under acidic/thermal stress in ethanol would confirm this degradation pathway. This information is crucial for defining appropriate storage and handling conditions for the drug substance and product.

Table 2: Illustrative Forced Degradation Study Results

Stress Condition Duration Bendamustine Assay (%) This compound (%) Total Degradants (%)
Control (No Stress) 0 hrs 99.8 <0.05 0.2
0.1 N HCl in Ethanol 24 hrs 95.2 1.8 4.8
Thermal (60°C in Ethanol) 48 hrs 97.1 0.9 2.9

| 0.1 N NaOH in Ethanol | 24 hrs | 92.5 | <0.05 | 7.5 |

Regulatory Compliance and Documentation for Impurity Control

The control of impurities is a key focus of regulatory agencies worldwide. All aspects of the identification, analysis, and control of this compound must be thoroughly documented and justified in regulatory submissions, such as a Drug Master File (DMF) or New Drug Application (NDA).

This documentation must adhere to the guidelines established by the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), which pertains to impurities in new drug substances. Key regulatory requirements include:

Identification: Providing the full analytical data package (MS, NMR, etc.) that confirms the structure of the impurity.

Specification: Establishing an acceptance criterion (a maximum allowable limit) for this compound in the final drug substance specification.

Justification of Limits: The proposed limit for the impurity must be justified. If the limit is above the ICH identification threshold (e.g., 0.10%), the impurity must be structurally characterized. If it is above the qualification threshold (e.g., 0.15% or 1.0 mg/day intake), toxicological data may be required to qualify its safety.

Analytical Procedure: The analytical method used for quantifying the impurity must be fully validated according to ICH Q2(R1) guidelines to demonstrate its accuracy, precision, specificity, and robustness.

Reporting: All batches of the drug substance must be tested for the impurity, and the results must be reported in the certificate of analysis.

By rigorously following these scientific and regulatory principles, manufacturers can ensure that this compound is effectively controlled, safeguarding the quality and safety of the final drug product.

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available for the compound "this compound" to generate a detailed and scientifically accurate article based on the requested outline.

Computational Approaches and Predictive Modeling in Impurity Research

Predictive Stability Assessment and Shelf-Life Modeling

Therefore, in adherence with the instructions to provide accurate, non-hallucinatory content based solely on the requested subject, the article cannot be generated.

Future Perspectives and Emerging Research Directions

Novel Methodologies for Trace Impurity Detection and Quantification

The accurate detection and quantification of trace-level impurities are paramount for ensuring the quality of active pharmaceutical ingredients (APIs). For Bendamustine (B91647) Impurity 27 Ethyl Ester, research is moving towards more sensitive and efficient analytical techniques that can provide precise measurements at very low concentrations.

Detailed Research Findings:

Current methodologies for the analysis of Bendamustine and its related impurities predominantly rely on High-Performance Liquid Chromatography (HPLC). sielc.comresearchgate.net However, to meet the increasingly stringent regulatory requirements for impurity profiling, more advanced techniques are being explored. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the trace analysis of pharmaceutical impurities. wisdomlib.orgresearchgate.netnih.gov

A recently developed LC-MS/MS method for a potential genotoxic impurity in Bendamustine hydrochloride demonstrated a limit of detection (LOD) of 0.15 ppm and a limit of quantification (LOQ) of 0.5 ppm, showcasing the high sensitivity of this technique. wisdomlib.org While this method was not specifically for the ethyl ester impurity, it highlights the potential of LC-MS/MS for achieving low-level detection. The application of such a method to Bendamustine Impurity 27 Ethyl Ester would involve optimizing chromatographic separation on a suitable column, such as a C18, and fine-tuning the mass spectrometer settings for selective and sensitive detection. wisdomlib.orgresearchgate.net

The development of such methods is crucial for accurately monitoring impurity levels throughout the manufacturing process and in the final drug substance. The ability to quantify impurities at the parts-per-million (ppm) level is essential for adherence to the Threshold of Toxicological Concern (TTC) for genotoxic impurities. wisdomlib.org

Interactive Data Table: Comparison of Analytical Methodologies

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation based on polarity and interaction with stationary phase, with UV detection.High-resolution separation coupled with mass-based detection and fragmentation for structural confirmation.
Sensitivity Typically in the percentage or high ppm range.High sensitivity, capable of detecting impurities at low ppm and even parts-per-billion (ppb) levels.
Specificity Can be limited, with potential for co-elution of impurities.Highly specific due to mass-to-charge ratio detection and fragmentation patterns, allowing for unambiguous identification.
Analysis Time Longer run times.Faster analysis due to smaller particle size in columns and higher pressure systems.
Application Routine quality control and purity assessment.Trace-level impurity detection, genotoxic impurity analysis, and structural elucidation.

Advanced Process Analytical Technologies for Real-time Impurity Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.govlongdom.org The implementation of PAT can enable real-time control over the formation of impurities like this compound.

Detailed Research Findings:

Advanced PAT tools can be integrated into the Bendamustine manufacturing process to monitor the formation of the ethyl ester impurity in real-time. americanpharmaceuticalreview.com Spectroscopic techniques, such as Near-Infrared (NIR) and Raman spectroscopy, are particularly well-suited for in-line or on-line monitoring. nih.govnih.gov These techniques can provide continuous data on the chemical composition of the reaction mixture, allowing for immediate adjustments to process parameters if the concentration of the ethyl ester impurity begins to increase.

For example, a PAT-based control strategy could involve:

In-line Monitoring: An NIR or Raman probe is inserted directly into the reaction vessel to continuously collect spectra.

Chemometric Modeling: A predictive model is developed that correlates the spectral data with the concentration of this compound, as determined by a reference analytical method like HPLC.

Real-time Control: The real-time concentration data is fed into a control system that can automatically adjust process parameters, such as temperature or reagent addition rate, to maintain the impurity level below a predefined threshold.

The adoption of PAT for real-time impurity control offers several benefits, including improved process understanding, enhanced product quality, and a reduction in batch failures. longdom.orgispe.org This approach aligns with the principles of Quality by Design (QbD), where quality is built into the product from the outset. nih.gov

Interactive Data Table: PAT Tools for Real-time Impurity Monitoring

PAT ToolPrincipleApplication in Impurity ControlAdvantages
Near-Infrared (NIR) Spectroscopy Measures the absorption of near-infrared light by molecules.Real-time monitoring of the concentration of organic molecules, including impurities, in reaction mixtures.Non-destructive, rapid analysis, suitable for in-line implementation.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Provides information about the vibrational modes of molecules, allowing for the identification and quantification of specific compounds.High chemical specificity, can be used in aqueous solutions.
In-line HPLC/UPLC Automated sampling and analysis of the reaction mixture at regular intervals.Provides detailed information on the impurity profile throughout the process.High resolution and sensitivity, provides quantitative data.

Integrated Approaches for Comprehensive Impurity Lifecycle Management

The effective control of impurities requires a holistic approach that spans the entire lifecycle of the pharmaceutical product, from development to post-approval manufacturing. technologynetworks.comusp.orgijariit.com A comprehensive lifecycle management plan for this compound would integrate various strategies to ensure its consistent control.

Detailed Research Findings:

An integrated approach to impurity lifecycle management involves a deep understanding of the impurity's formation, fate, and purge, as well as its potential impact on product quality and patient safety. windows.net Key elements of such an approach include:

Risk Assessment: A thorough risk assessment should be conducted early in the development process to identify the potential for the formation of this compound and to evaluate its potential toxicological effects. windows.net

Control Strategy Development: Based on the risk assessment, a comprehensive control strategy is developed. This strategy would define the acceptable limits for the impurity and outline the analytical methods and process controls that will be used to ensure these limits are met.

Continuous Monitoring and Improvement: The performance of the control strategy should be continuously monitored throughout the product's lifecycle. ijariit.com Any changes in the manufacturing process, raw materials, or equipment should be evaluated for their potential impact on the impurity profile. nih.gov This continuous verification ensures that the process remains in a state of control and that the quality of the final product is consistently maintained.

Regulatory bodies worldwide require that drug manufacturers have a thorough understanding of their impurity profiles and have robust control strategies in place. researchgate.net By adopting an integrated lifecycle management approach, pharmaceutical companies can ensure regulatory compliance and, most importantly, the safety and efficacy of their products for patients.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.